molecular formula C10H20N2OS B13019490 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea

1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea

Cat. No.: B13019490
M. Wt: 216.35 g/mol
InChI Key: VWKZISWKYOJKCK-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea is a synthetic organic compound with the molecular formula C10H20N2OS It is characterized by the presence of a urea functional group attached to a thietane ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 2,2-dimethylthietane-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their activity. The thietane ring may interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)carbamate: Contains a carbamate group instead of a urea group.

    1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)amide: Features an amide group in place of the urea group.

Uniqueness: 1-Tert-butyl-3-(2,2-dimethylthietan-3-yl)urea is unique due to the combination of the urea functional group and the thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

1-tert-butyl-3-(2,2-dimethylthietan-3-yl)urea

InChI

InChI=1S/C10H20N2OS/c1-9(2,3)12-8(13)11-7-6-14-10(7,4)5/h7H,6H2,1-5H3,(H2,11,12,13)

InChI Key

VWKZISWKYOJKCK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)NC(C)(C)C)C

Origin of Product

United States

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